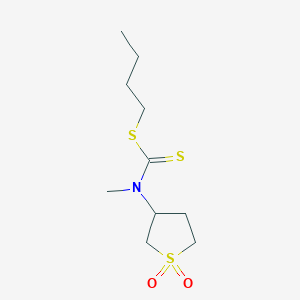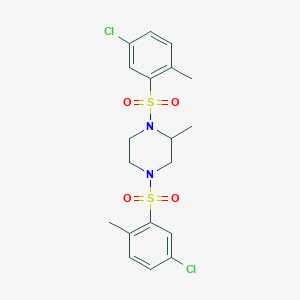
1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine
Overview
Description
1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of two 5-chloro-2-methylbenzenesulfonyl groups attached to a 2-methylpiperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 5-chloro-2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 5-chloro-2-methylbenzenesulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Products with sulfonic acid groups replacing the sulfonyl groups.
Scientific Research Applications
1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-methylbenzenesulfonyl)-2-methylpiperazine
- 1,4-Bis(5-chlorobenzenesulfonyl)-2-methylpiperazine
- 1,4-Bis(5-chloro-2-methylbenzenesulfonyl)piperazine
Uniqueness
1,4-Bis(5-chloro-2-methylbenzenesulfonyl)-2-methylpiperazine is unique due to the presence of both chlorine and methyl groups on the benzenesulfonyl moieties. This specific substitution pattern can influence the compound’s reactivity and interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-13-4-6-16(20)10-18(13)28(24,25)22-8-9-23(15(3)12-22)29(26,27)19-11-17(21)7-5-14(19)2/h4-7,10-11,15H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTSPDVPZLUNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


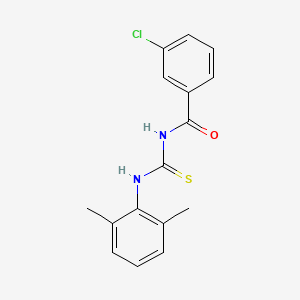
![2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid](/img/structure/B3926622.png)
![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)
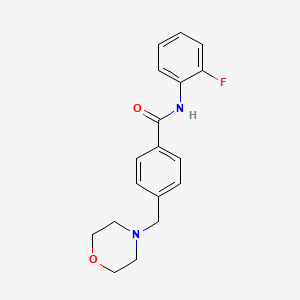
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3926647.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)
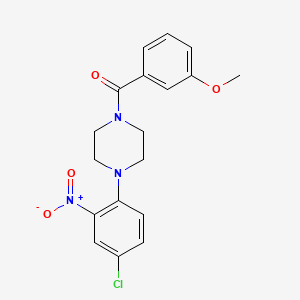
![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3926674.png)
![2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3926676.png)
![4-fluoro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3926677.png)
![3,4,5-trimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3926683.png)
